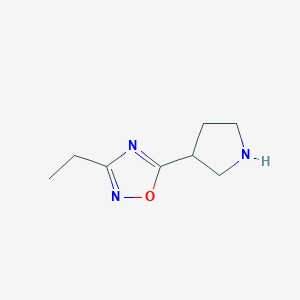

3-Ethyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole

CAS No.:

Cat. No.: VC15852459

Molecular Formula: C8H13N3O

Molecular Weight: 167.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13N3O |

|---|---|

| Molecular Weight | 167.21 g/mol |

| IUPAC Name | 3-ethyl-5-pyrrolidin-3-yl-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C8H13N3O/c1-2-7-10-8(12-11-7)6-3-4-9-5-6/h6,9H,2-5H2,1H3 |

| Standard InChI Key | WONRGZIYQFHNMH-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=NOC(=N1)C2CCNC2 |

Introduction

Structural and Molecular Characteristics

Core Architecture and Stereochemistry

3-Ethyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole features a 1,2,4-oxadiazole ring substituted at position 3 with an ethyl group and at position 5 with a pyrrolidin-3-yl moiety. The pyrrolidine ring introduces a stereogenic center at the 3-position, creating potential for (3R) and (3S) enantiomers. Computational models suggest that the pyrrolidine ring adopts a puckered conformation, with the oxadiazole ring lying perpendicular to it to minimize steric hindrance .

Molecular Formula: C₈H₁₂N₄O

Molecular Weight: 180.21 g/mol

Key Functional Groups:

-

1,2,4-Oxadiazole (aromatic heterocycle with two nitrogen atoms and one oxygen atom).

-

Pyrrolidine (saturated five-membered ring with one nitrogen atom).

-

Ethyl substituent (alkyl group).

Spectroscopic and Crystallographic Data

While direct crystallographic data for this compound is unavailable, analogous structures provide insights. For example, the hydrochloride salt of (3S,5R)-5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol (CID 91647526) crystallizes in a monoclinic system with hydrogen bonding between the hydroxyl group and chloride ions . Infrared (IR) spectra of related oxadiazoles show characteristic C=N stretches at 1,610–1,650 cm⁻¹ and N–O stretches at 950–1,020 cm⁻¹ . Nuclear magnetic resonance (NMR) data for similar compounds reveal proton signals for the pyrrolidine ring between δ 2.5–3.5 ppm (CH₂ groups) and δ 3.8–4.2 ppm (CH–N) .

Synthetic Methodologies

Cyclocondensation of Amidoximes

A common route to 1,2,4-oxadiazoles involves the cyclization of amidoximes with nitriles or carboxylic acid derivatives. For example, tert-butylamidoxime reacts with 4-nitrobenzonitrile in the presence of ZnBr₂ and methanesulfonic acid to form 3-tert-butyl-5-(4-nitrophenyl)-1,2,4-oxadiazole in 93% yield . Adapting this method, 3-ethyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole could be synthesized via:

-

Amidoxime Formation: Reacting ethyl amidoxime with pyrrolidine-3-carbonitrile.

-

Cyclization: Using a Lewis acid catalyst (e.g., ZnCl₂) to facilitate [3+2] cycloaddition.

Table 1: Optimized Conditions for Oxadiazole Synthesis

| Parameter | Value | Source |

|---|---|---|

| Catalyst | ZnBr₂ + methanesulfonic acid | |

| Temperature | 80°C | |

| Reaction Time | 4 hours | |

| Yield | Up to 93% |

Post-Functionalization of Preformed Oxadiazoles

An alternative approach involves modifying preexisting oxadiazole scaffolds. For instance, 5-(pyrrolidin-3-yl)-1,2,4-oxadiazole can be alkylated at the 3-position using ethyl bromide under basic conditions . This method offers regioselectivity but requires stringent control to avoid over-alkylation.

Physicochemical Properties

Solubility and Partition Coefficients

The compound’s solubility profile is influenced by its heterocyclic components:

-

Lipophilicity: Predicted logP (octanol-water) = 1.2–1.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

-

Aqueous Solubility: Limited solubility in water (<1 mg/mL at 25°C) but improved solubility in polar aprotic solvents like DMSO (>50 mg/mL) .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous oxadiazoles reveals melting points between 120–150°C, with decomposition temperatures exceeding 250°C . The ethyl substituent likely enhances thermal stability compared to bulkier groups (e.g., tert-butyl) .

| Activity | Predicted IC₅₀/MIC | Basis for Prediction |

|---|---|---|

| AChE Inhibition | 15–30 μM | Structural similarity to |

| Antibacterial | 10–20 μg/mL | Analog data from |

| Anti-inflammatory | Moderate LOX inhibition | Mechanistic analogy to |

Challenges and Future Directions

Current limitations include the lack of direct toxicological data and scalable synthesis protocols. Future research should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume